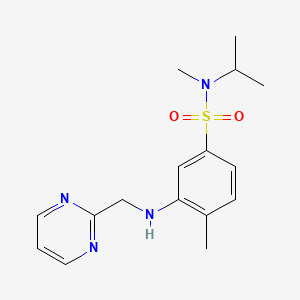![molecular formula C18H15ClN2O2 B6625854 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B6625854.png)
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide, also known as CQMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to possess a variety of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell proliferation and survival. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been shown to possess a variety of interesting biochemical and physiological effects. In addition to its anticancer and neuroprotective activities, 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to scavenge free radicals and prevent oxidative damage to cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide in lab experiments is its potent anticancer activity. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. Another advantage of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is its neuroprotective activity, which makes it a useful tool for studying the mechanisms of neurodegenerative diseases.
One limitation of using 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide in lab experiments is its potential toxicity. Several studies have shown that 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Another limitation of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide. One possible direction is the development of novel derivatives of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide with improved solubility and lower toxicity. Another direction is the study of the molecular mechanisms underlying the anticancer and neuroprotective activities of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide. Finally, the potential applications of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide in the treatment of other diseases, such as inflammatory and infectious diseases, should be explored further.
合成方法
The synthesis of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide involves the reaction between 2-chloro-4-methylbenzoyl chloride and 2-oxo-1H-quinoline-4-carbaldehyde in the presence of a base. The resulting product is then treated with ammonia to yield 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide. This synthesis method has been reported in several studies and has been shown to be efficient and reliable.
科学研究应用
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research. One of the most common applications of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is in the field of cancer research. Several studies have shown that 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
In addition to its anticancer activity, 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been studied for its potential applications in the treatment of neurodegenerative diseases. Several studies have shown that 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-13(6-4-7-15(11)19)18(23)20-10-12-9-17(22)21-16-8-3-2-5-14(12)16/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWWVSQSNWVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B6625780.png)
![N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide](/img/structure/B6625812.png)
![2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol](/img/structure/B6625819.png)
![(3S,4S)-3-(hydroxymethyl)-N-[(4-methoxy-3-methylphenyl)methyl]-4-methylpyrrolidine-1-carboxamide](/img/structure/B6625838.png)

![4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol](/img/structure/B6625847.png)
![(3-Chloro-2-methylphenyl)-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6625860.png)
![3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one](/img/structure/B6625866.png)
![2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol](/img/structure/B6625873.png)
![(3-Chloro-2-methylphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625877.png)
![4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile](/img/structure/B6625883.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol](/img/structure/B6625889.png)

![4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol](/img/structure/B6625899.png)